(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide
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Overview
Description
The description of a compound usually includes its IUPAC name, common name, and structural formula. It may also include its role or use in the industry or research.
Synthesis Analysis
This involves understanding the methods used to synthesize the compound. It includes the starting materials, reagents, and conditions used in the synthesis process.Molecular Structure Analysis
This involves studying the molecular structure of the compound. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reaction conditions, the products formed, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, stability, and reactivity.Scientific Research Applications
Synthesis and Characterization
Research often involves the synthesis of novel heterocyclic compounds, including pyrazole, pyrimidine, and quinazolinone derivatives, which are valued for their potential biological activities. For example, studies have detailed methods for creating diverse heterocyclic systems using thiosemicarbazide derivatives as precursors for synthesizing compounds with antimicrobial activity (Elmagd et al., 2017). Another research focus is on the design, synthesis, and QSAR studies of benzothiazolyl substituted pyrazol-5-ones as novel antibacterial agents, highlighting the importance of structural analysis in enhancing biological activity (Palkar et al., 2017).
Potential Anticancer Activities
Some studies investigate the synthesis of novel compounds for their anti-tumor properties. For instance, novel pyrazolo[3,4-d]pyrimidine and pyrazole derivatives have been synthesized, with some showing significant effects against mouse tumor model cancer cell lines (Nassar et al., 2015). These findings suggest the potential for developing new anticancer agents from heterocyclic compounds.
Antimicrobial Applications
The antimicrobial potential of synthesized compounds is a frequent area of research, with various studies reporting on the creation and testing of novel molecules with promising antibacterial and antifungal activities. For example, functionalized monomers based on kojic acid were synthesized and shown to demonstrate moderate to good antibacterial and antifungal activities (Saraei et al., 2016).
Methodological Advances
Advancements in synthetic methodologies, including microwave-assisted synthesis, offer efficient routes to novel compounds, potentially accelerating the discovery of new drugs or materials with significant biological or chemical properties (Fahim et al., 2019).
Safety And Hazards
This involves understanding the safety measures that need to be taken while handling the compound and the hazards associated with it.
Future Directions
This involves predicting or discussing the potential future applications or studies involving the compound.
Please consult with a professional chemist or a trusted source for accurate information. It’s important to handle all chemicals safely and responsibly.
properties
IUPAC Name |
(Z)-3-(1,3-benzodioxol-5-yl)-N-[2-[2-oxo-2-(propylamino)ethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O4S/c1-2-7-21-19(26)9-24-20(14-10-29-11-15(14)23-24)22-18(25)6-4-13-3-5-16-17(8-13)28-12-27-16/h3-6,8H,2,7,9-12H2,1H3,(H,21,26)(H,22,25)/b6-4- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKDBDEBNAHVJMT-XQRVVYSFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CN1C(=C2CSCC2=N1)NC(=O)C=CC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCNC(=O)CN1C(=C2CSCC2=N1)NC(=O)/C=C\C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide |
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